(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol
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Overview
Description
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is a chemical compound with the molecular formula C10H16O. . This compound is characterized by its unique structure, which includes a hexahydroinden framework fused with a methano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkyl halides, esters.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl acetate
- (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl benzoate
Uniqueness
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol stands out due to its specific stereochemistry and structural features. Its unique hexahydroinden framework with a methano bridge provides distinct reactivity and stability compared to similar compounds .
Properties
CAS No. |
501929-86-8 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,2S,6S,7S,8R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7-,8-,9-,10+/m0/s1 |
InChI Key |
LDUKQFUHJZHLRC-BQHMLIOBSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H]3C[C@@H]2[C@@H](C3)O |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O |
Origin of Product |
United States |
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